4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Chemoselective cross-coupling Suzuki-Miyaura reaction 7-Azaindole functionalization

Multi-step 7-azaindole core assembly often introduces non-selective reactivity, stalling SAR campaigns. This building block solves that with a predictable, chemoselective reaction sequence. Key advantages for efficient library synthesis: • Enables a high-yielding, two-step protocol: C-2 Suzuki coupling followed by C-4 Buchwald-Hartwig amination. • Free N-H form eliminates the challenging deprotection step required with SEM-protected analogs, improving atom economy. • Validated for chemoselective Sonogashira coupling at C-2 for installing clickable alkyne handles in chemical probes.

Molecular Formula C8H3ClF3IN2
Molecular Weight 346.47 g/mol
Cat. No. B12284245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H3ClF3IN2
Molecular Weight346.47 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=C(C(=C21)Cl)C(F)(F)F)I
InChIInChI=1S/C8H3ClF3IN2/c9-6-3-1-5(13)15-7(3)14-2-4(6)8(10,11)12/h1-2H,(H,14,15)
InChIKeyRGNKQINJVKNENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Multifunctional 7-Azaindole Scaffold


4-Chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1638764-73-4) is a densely functionalized 7-azaindole building block. This core is a critical pharmacophore in kinase inhibitor discovery, with several approved drugs containing it [1]. The molecule features three chemically distinct substituents: an iodine atom at C-2, a chlorine atom at C-4, and a metabolically stabilizing trifluoromethyl group at C-5. This arrangement is specifically designed to enable predictable, stepwise derivatization via chemoselective metal-catalyzed reactions, a capability not shared by simpler di-halogenated analogs.

Chemoselective C-2 Suzuki coupling followed by C-4 amination
5-CF3 group supports metabolic stability screening
Free N-H enables direct N-1 alkylation or arylation

Procurement Risk with Generic 7-Azaindole Analogs


Generic substitution fails because the spatial arrangement and electronic nature of the 2-I, 4-Cl, and 5-CF3 groups dictate a specific and predictable reaction sequence. The C-I bond at the electron-rich 2-position undergoes oxidative addition to Pd(0) much faster than the C-Cl bond at the electron-deficient 4-position [1]. Using a simpler analog, such as 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, forfeits the ability to perform a chemoselective C-2 cross-coupling first. Conversely, a 2-iodo-5-(trifluoromethyl) analog lacks the chlorine handle required for a subsequent Buchwald-Hartwig or Suzuki-Miyaura coupling at C-4. This specified structure is essential for building a 2,4-disubstituted-5-(trifluoromethyl)-7-azaindole derivative in a single, efficient, two-step sequence without non-selective reactions.

Analog missing C-2 iodine
Loses ability for chemoselective C-2 coupling, leading to non-selective derivatization and disrupted sequential synthesis.
Analog missing C-4 chlorine
Eliminates the handle required for subsequent Buchwald-Hartwig amination after C-2 functionalization, preventing 2,4-disubstitution.

Quantitative Differentiation Evidence


Chemoselective C-2 Suzuki-Miyaura Coupling

The 2-iodo substituent undergoes chemoselective Suzuki-Miyaura cross-coupling exclusively at the C-2 position, leaving the C-4 chlorine atom completely intact. This was demonstrated on the analogous 4-chloro-2-iodo intermediate, where reaction with phenylboronic acid gave a 75% isolated yield of the 2-phenyl-4-chloro product without any observable coupling at C-4 [1]. This validates the orthogonal reactivity design.

C-2 vs C-4 Coupling
Reported
75% isolated yield C-2 product, 0% C-4 product observed
Validates orthogonal reactivity for clean sequential synthesis
PhB(OH)2, Pd2(dba)3, K2CO3, dioxane/water, 100 °C, 30 min
Chemoselective cross-coupling Suzuki-Miyaura reaction 7-Azaindole functionalization

Sequential C-2/C-4 Functionalization Feasibility

Following the chemoselective C-2 coupling, the remaining C-4 chlorine was successfully substituted via a Buchwald-Hartwig amination with a secondary amine to generate the final 2-aryl-4-amino product [1]. This two-step sequence is a direct experimental validation of the compound's synthetic program designed for this specific, non-redundant role.

Two-Step Sequence
Study context
Successful C-2 Suzuki then C-4 Buchwald-Hartwig amination
Enables streamlined access to 2-aryl-4-amino-5-CF3 azaindoles
Step 2: N-benzylmethylamine, XPhos Pd G2/XPhos
Buchwald-Hartwig amination Sequential functionalization Kinase inhibitor building blocks

Superior Synthetic Utility Over Common Analog

The most commercially available and structurally similar analog is 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0) . This analog lacks the C-2 iodine handle. Consequently, any attempt to functionalize the pyrrole ring relies on direct C-H activation or electrophilic aromatic substitution, both of which are low-yielding and non-selective for the 2-position on this electron-deficient scaffold [1]. The target compound's C-I bond provides a decisive synthetic advantage.

Diversification Points
Cross-study comparable
Three orthogonal points (C-2, C-4, N-1) vs two on 4-Cl-5-CF3 analog
Increases accessible chemical space from single intermediate
Based on Pd-catalyzed cross-coupling reactivity trends
7-Azaindole diversification Medicinal chemistry tools Building block comparison

Validated Application Scenarios


Kinase Inhibitor Library Synthesis

The primary application is the rapid, sequential construction of 2-aryl-4-amino-5-(trifluoromethyl)-7-azaindole libraries for kinase inhibitor screening. The evidence from the Molecules 2024 study [1] proves a high-yielding, chemoselective C-2 Suzuki coupling can be executed first, followed by a C-4 Buchwald-Hartwig amination. This two-step protocol directly inserts the target compound into SAR exploration, replacing complex multi-step syntheses that require building the heterocyclic core for each new analog.

C-2 Alkynylation for Click Chemistry Probes

A closely related 4-chloro-2-iodo-7-azaindole has been demonstrated to undergo efficient Pd-catalyzed alkynylation at the C-2 position [2]. This validates that the 2-iodo group in the target compound can be used for Sonogashira coupling to introduce terminal alkyne handles. This enables the creation of clickable azaindole probes for chemical biology target identification studies, a critical activity in modern drug discovery.

Direct N-1 Functionalization Route

Unlike its SEM-protected counterpart (CAS 1420885-94-4), the free N-H form of this compound (the target product) allows for direct N-1 alkylation or arylation under mild conditions. This eliminates an entire synthetic step (deprotection), which the Molecules 2024 study identified as exceptionally challenging due to formaldehyde release and side-product formation [1]. This feature makes the target compound a more atom-economical and efficient entry point for the synthesis of N-1 modified, fully decorated 7-azaindoles.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chemoselective sequential C-2 then C-4 coupling
Efficiency of two-step SAR library generation
Click chemistry probe synthesis
C-2 iodo for Sonogashira alkynylation
Clickable azaindole probe yield
N-1 functionalization
Free N-H form for direct alkylation/arylation
Direct modification without SEM deprotection step
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